molecular formula C13H8N2O3 B8490787 [2-(4-Pyridyl)-benzoxazol-7-yl]carboxylic acid

[2-(4-Pyridyl)-benzoxazol-7-yl]carboxylic acid

Cat. No.: B8490787
M. Wt: 240.21 g/mol
InChI Key: WRMUOZGMYZHUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Pyridyl)-benzoxazol-7-yl]carboxylic acid is a useful research compound. Its molecular formula is C13H8N2O3 and its molecular weight is 240.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H8N2O3

Molecular Weight

240.21 g/mol

IUPAC Name

2-pyridin-4-yl-1,3-benzoxazole-7-carboxylic acid

InChI

InChI=1S/C13H8N2O3/c16-13(17)9-2-1-3-10-11(9)18-12(15-10)8-4-6-14-7-5-8/h1-7H,(H,16,17)

InChI Key

WRMUOZGMYZHUIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)C3=CC=NC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl ester of 2-hydroxy-3-isonicotinoylamino-benzoic acid (500 mg, 1.84 mmol), p-toluenesulfonic acid mono-hydrate (349 mg, 1.84 mmol) and xylene (20 ml) was heated under reflux for 14 hrs. and then p-toluenesulfonic acid mono-hydrate (349 mg, 1.84 mmol) was further added and refluxed under heating for 2 hrs. The reaction mixture was cooled with ice, and ethyl acetate and 10% aqueous potassium carbonate solution were added thereto. The organic phase was separated, washed with water and brine in turn and then dried. The solvent was distilled off under reduced pressure, and the residue was triturated with a mixture of n-hexane/diisopropyl ether (4/1), filtered and dried to give methyl ester of [2-(4-pyridyl)-benzoxazol-7-yl]carboxylic acid (382 mg, 82%) as pale yellow crystals.
[Compound]
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methyl ester
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2-hydroxy-3-isonicotinoylamino-benzoic acid
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500 mg
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349 mg
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reactant
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20 mL
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reactant
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349 mg
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